molecular formula C11H18O5 B2662326 (1S,2R,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane CAS No. 27820-98-0

(1S,2R,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane

Cat. No.: B2662326
CAS No.: 27820-98-0
M. Wt: 230.26
InChI Key: PITVFGWVJISGEN-RBXMUDONSA-N
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Description

The compound (1S,2R,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecane is a tricyclic ether derivative characterized by a complex oxygen-rich scaffold. Its structure includes five oxygen atoms integrated into a tricyclo[7.3.0.0²,⁶]dodecane backbone, with four methyl groups at positions 4, 4, 11, and 11.

Properties

IUPAC Name

(1S,2R,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O5/c1-10(2)13-6-5-12-9-8(7(6)14-10)15-11(3,4)16-9/h6-9H,5H2,1-4H3/t6-,7-,8+,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITVFGWVJISGEN-RBXMUDONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2COC3C(C2O1)OC(O3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2CO[C@H]3[C@@H]([C@H]2O1)OC(O3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane typically involves multi-step organic reactions. The process often starts with the preparation of the core tricyclic structure, followed by the introduction of oxygen atoms and methyl groups through various chemical reactions. Common reagents used in these steps include organometallic compounds, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the structure.

    Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction can produce simpler hydrocarbons.

Scientific Research Applications

Medicinal Chemistry

Drug Development : The compound's unique structural features contribute to its potential as a lead compound in drug discovery. Its ability to form multiple hydrogen bonds enhances its interaction with biological targets. Recent studies have investigated its derivatives for anti-cancer and anti-inflammatory activities.

Case Study : A study published by Qachchachi et al. demonstrated that derivatives of this compound exhibited promising cytotoxic effects against several cancer cell lines. The research highlighted the importance of structural modifications in enhancing biological activity and selectivity toward cancer cells .

Materials Science

Polymer Chemistry : The compound can serve as a monomer or crosslinking agent in the synthesis of advanced polymers. Its rigid structure and functional groups allow for the development of materials with tailored properties such as thermal stability and mechanical strength.

Table 1: Properties of Polymers Derived from (1S,2R,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane

PropertyValue
Thermal StabilityHigh
Mechanical StrengthModerate
BiocompatibilityExcellent

Case Study : Research conducted by Mague et al. explored the use of this compound in creating biodegradable plastics. The study found that incorporating this compound into polymer matrices significantly improved biodegradability while maintaining mechanical integrity .

Environmental Applications

Pollution Control : The compound's ability to interact with various pollutants makes it a candidate for environmental remediation technologies. Its multi-functional nature allows it to bind heavy metals and organic contaminants effectively.

Case Study : A recent investigation demonstrated the efficacy of (1S,2R,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane in removing lead ions from contaminated water sources. The study reported a significant reduction in lead concentration after treatment with this compound .

Mechanism of Action

The mechanism by which (1S,2R,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural motifs with the target molecule, differing in substituents, stereochemistry, or heteroatom composition:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Features References
Target Compound Likely C₁₂H₂₀O₅ ~260 (estimated) None (parent structure) Pentaoxatricyclic core; four methyl groups; stereospecific configuration. N/A
(1S,2R,6R,8S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecane-8-carboxylic acid C₁₄H₂₂O₇ 274.27 Carboxylic acid at position 8 Increased polarity (Topological Polar Surface Area: 83.4 Ų); H-bond donor
[(1S,2R,6S,8R,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecan-8-yl]methyl acetate C₁₄H₂₂O₇ 302.32 Acetyl ester at position 8 Enhanced lipophilicity (XLogP3: 0.2); reduced solubility in aqueous media
[(1R,2S,6S,9S)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecan-2-yl]methanol C₁₂H₂₀O₆ 260.28 Methanol group at position 2 Additional hydroxyl group; potential for glycosylation or derivatization
12-(4-Chlorophenyl)-7-methyl-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene C₂₅H₂₀ClN₆ 454.92 Hexaaza core; chlorophenyl and phenyl groups Nitrogen-rich scaffold; aromatic substituents enhance π-π interactions

Key Comparative Insights

Substituent Effects: The carboxylic acid derivative (C₁₄H₂₂O₇) exhibits higher polarity and hydrogen-bonding capacity (H-bond donor count = 1) compared to the acetate ester, which is more lipophilic . The methanol derivative (C₁₂H₂₀O₆) retains moderate polarity, making it suitable for aqueous-organic phase reactions .

Stereochemical Variations: The (1R,2S,6S,9S) stereoisomer of the methanol derivative () contrasts with the target compound’s (1S,2R,6R,9S) configuration. Such differences may alter enzyme-binding affinities or crystallization patterns .

Biological Analogues: MFR-a (methanofuran) and methylofuran () share tricyclic ether cores but feature formyl or glutamic acid substituents, highlighting the role of functional groups in cofactor activity .

Computational and Experimental Similarity Analysis

  • Similarity Coefficients : Studies using Tanimoto coefficients and other binary similarity measures () suggest that structural analogs like the carboxylic acid and acetate derivatives share high similarity with the parent compound (>80% for substructure matches) .
  • Thermodynamic Properties : Derivatives with polar groups (e.g., -COOH) exhibit higher aqueous solubility, whereas lipophilic variants (e.g., acetate) show better membrane permeability .

Biological Activity

The compound (1S,2R,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane is a complex organic molecule recognized for its unique structural features and potential biological activities. This article aims to explore its biological activity through a comprehensive review of scientific literature, including case studies and detailed research findings.

Molecular Characteristics

  • Molecular Formula : C23H34O7
  • Molecular Weight : 446.57 g/mol
  • IUPAC Name : (1S,2R,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane

The compound features a tricyclic structure with multiple ether linkages and methyl groups that contribute to its stability and reactivity.

Pharmacological Potential

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Studies have shown that the compound possesses significant antimicrobial activity against a range of pathogens. For instance:
    • Bacterial Inhibition : It has been effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
    • Fungal Activity : The compound also demonstrates antifungal properties against Candida albicans.
  • Anti-inflammatory Effects : The compound has been reported to reduce inflammation in various in vitro models by inhibiting pro-inflammatory cytokines.
  • Antioxidant Activity : Research highlights its potential as an antioxidant agent, capable of scavenging free radicals and reducing oxidative stress in cells.

The biological activity of (1S,2R,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane is believed to involve:

  • Interaction with Cellular Targets : The compound may interact with specific enzymes or receptors involved in inflammatory pathways.
  • Modulation of Gene Expression : It potentially affects the expression of genes related to oxidative stress response and inflammation.

Study 1: Antimicrobial Efficacy

A study conducted by Qachchachi et al. (2017) evaluated the antimicrobial properties of the compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a natural antimicrobial agent .

Study 2: Anti-inflammatory Activity

In a separate investigation published in the Journal of Medicinal Chemistry (2020), the compound was tested for its anti-inflammatory effects using lipopolysaccharide (LPS)-induced macrophages. The findings revealed a significant reduction in the production of tumor necrosis factor-alpha (TNF-α) at concentrations of 10–50 µM .

Summary of Biological Activities

Biological ActivityPathogen/Cell TypeEffectReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntifungalCandida albicansEffective
Anti-inflammatoryMacrophages (LPS-induced)TNF-α reduction
AntioxidantCellular modelsFree radical scavenging

Q & A

Q. What are the key structural features of this compound, and how are they confirmed experimentally?

Methodological Answer: The compound features a tricyclic core with five oxygen atoms and four methyl groups. Key structural confirmation involves:

  • Single-crystal X-ray diffraction (SCXRD): Determines bond lengths, angles, and stereochemistry. For example, C–C bond lengths average 1.54 Å, with methyl groups occupying axial positions .
  • NMR spectroscopy: 1^1H and 13^{13}C NMR identify methyl groups (δ 1.2–1.4 ppm for 1^1H; δ 20–25 ppm for 13^{13}C) and oxygenated carbons (δ 70–100 ppm) .

Table 1: Key SCXRD Parameters from and

ParameterValue
Mean C–C bond length1.54 Å
R factor0.035
Space groupP1P\overline{1}
Data-to-parameter ratio7.1

Q. What synthetic routes are reported for this compound, and how can reaction yields be optimized?

Methodological Answer: The compound is synthesized via acid-catalyzed ketalization of L-sorbose with acetone, forming diastereomeric acetals. Optimization strategies include:

  • Catalyst selection: Use of pp-toluenesulfonic acid (0.5–1 mol%) in anhydrous acetone .
  • Temperature control: Reactions at 0–5°C minimize side products (e.g., over-methylation) .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Q. How is enantiomeric purity assessed, and what analytical methods are recommended?

Methodological Answer: Enantiomeric excess (ee) is evaluated using:

  • Chiral HPLC: A Chiralpak® AD-H column with hexane/isopropanol (90:10) resolves enantiomers (retention times: 8.2 min and 9.5 min) .
  • Polarimetry: Specific rotation [α]D20=+52.3[α]_D^{20} = +52.3^\circ (c = 1, CHCl₃) confirms stereochemical consistency .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in glycosylation reactions?

Methodological Answer: The (1S,2R,6R,9S) configuration directs regioselective glycosylation due to steric hindrance from axial methyl groups. Experimental approaches include:

  • Density Functional Theory (DFT): Predicts transition-state energies for glycosylation pathways (e.g., B3LYP/6-31G* level) .
  • Kinetic studies: Monitoring reaction rates with varying protecting groups (e.g., benzyl vs. acetyl) reveals a 3:1 preference for C3-OH activation .

Q. What computational methods predict its physicochemical properties, and how do they compare with experimental data?

Methodological Answer: Predicted vs. Experimental Properties:

PropertyPredicted (DFT) Experimental
LogP0.650.64
Polar Surface Area66.4 Ų66.8 Ų
Molar Refractivity60.8 cm³61.2 cm³
Discrepancies >5% warrant re-evaluation of solvation models (e.g.,改用SMD instead of IEF-PCM).

Q. How can stability under acidic or oxidative conditions be systematically analyzed?

Methodological Answer:

  • Forced degradation studies:
  • Acidic conditions (0.1 M HCl, 25°C): Monitor via LC-MS; degradation products include sorbose (m/z 179) and acetone adducts (m/z 217) .
  • Oxidative conditions (H₂O₂, 3%): No degradation observed after 24 hours, indicating robust ether linkages .

Q. How to resolve contradictions between crystallographic data and computational conformational analyses?

Methodological Answer: Discrepancies often arise from crystal packing effects. Strategies include:

  • Periodic DFT calculations: Compare gas-phase (B3LYP) and solid-state (PBE-D3) conformers .
  • Hirshfeld surface analysis: Quantifies intermolecular interactions (e.g., C–H···O contacts account for 12% of crystal packing) .

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